(S)-(+)-1-Aminoindan

Overview

Description

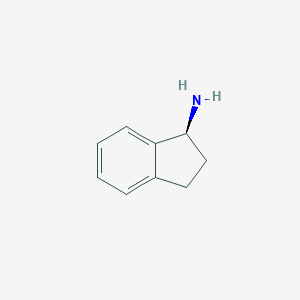

(S)-(+)-1-Aminoindan is a chiral compound that is increasingly significant in medicinal chemistry due to its unique three-dimensional structure and functionality. It serves as a fundamental building block for the synthesis of complex molecules, including peptidomimetic drugs and other bioactive compounds. The presence of functionalized amine and carboxyl groups attached to a chiral core, along with diverse side chains, provides a high degree of functionality, making it an invaluable starting material for various synthetic applications .

Synthesis Analysis

The asymmetric synthesis of (S)-1-aminoindan derivatives has been a subject of interest due to their relevance in pharmaceuticals. One approach for synthesizing (S)-1-aminoindan-1,5-dicarboxylic acid and related analogues involves intramolecular acylation of enantiopure α,α-disubstituted amino acids. This method has been optimized to work well with substrates that either lack a 4-substituent or possess a 4-methyl group, leading to successful cyclization products . Another innovative method reported is the enantioselective [3 + 2] annulation of aldimines with alkenes, catalyzed by chiral scandium complexes. This process achieves high atom-efficiency and excellent regio-, diastereo-, and enantioselectivity, providing a direct route to multisubstituted chiral 1-aminoindanes .

Molecular Structure Analysis

The molecular structure of (S)-(+)-1-Aminoindan is characterized by its chiral indane backbone, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring. The chirality arises from the substitution at the indane ring, which is crucial for the biological activity of the compound. The presence of amino and carboxyl functional groups allows for further functionalization, which is essential for the compound's versatility in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactivity of (S)-(+)-1-Aminoindan is influenced by its functional groups and chiral center. The amino group can participate in various reactions, such as acylation, alkylation, and the formation of amides and other derivatives. The carboxyl group provides an additional site for chemical modification, such as esterification or amidation, which can be exploited in the synthesis of more complex molecules. The chiral center is particularly important in reactions that lead to the formation of stereocenters, as it can influence the outcome of enantioselective syntheses .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-(+)-1-Aminoindan are not detailed in the provided papers, it can be inferred that the compound's solubility, melting point, and stability would be influenced by its functional groups and molecular structure. The chiral nature of (S)-(+)-1-Aminoindan also means that its optical properties, such as specific rotation, would be of interest, especially in the context of pharmaceutical applications where the enantiomeric purity is critical .

Scientific Research Applications

Neuroprotective Properties and Applications in Neurodegenerative Disorders

(S)-(+)-1-Aminoindan , and its derivatives, have shown promising neuroprotective properties. Notably, the major metabolite of the anti-Parkinson drug rasagiline, 1-(R)-aminoindan , has exhibited neuroprotective activities in both in vitro and in vivo models, potentially due to its ability to reduce apoptosis-associated phosphorylated proteins, cleavage of caspases, and elevate pro-survival proteins like Bcl-2 and Bcl-xl (Bar‐Am, Amit, & Youdim, 2007). Moreover, N-Propargyl-1(R)-aminoindan has been identified as enhancing the expression of anti-apoptotic Bcl-2 in human dopaminergic SH-SY5Y cells, suggesting its potential in protecting degenerating neurons in Parkinson's disease (Akao, Maruyama, Yi, Shamoto‐Nagai, Youdim, & Naoi, 2002).

Application in Synthesis of Biologically Relevant Molecules

(S)-(+)-1-Aminoindan serves as a crucial precursor in the synthesis of polyfunctionalized 1-aminoindanes through a palladium-catalyzed decarboxylative allylation-Heck cyclization cascade, offering pathways to create natural products and biologically significant small molecules (Fields, Khan, Sabat, & Chruma, 2008).

Contribution to Neurotrophic and Antidepressant Effects

Studies have shown that chronic systemic treatment with 1-(R)-aminoindan in aged mice positively impacted cognitive behavior, enhanced neurotrophin expression levels, and exhibited antidepressant-like effects, indicating its potential in neuroprotective and neuropsychiatric therapeutic applications (Badinter, Amit, Bar‐Am, Youdim, & Weinreb, 2015).

properties

IUPAC Name |

(1S)-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVHMGJSYVQBQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-1-Aminoindan | |

CAS RN |

61341-86-4 | |

| Record name | 1-Aminoindane, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061341864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-1-Aminoindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOINDANE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CM3PDV4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

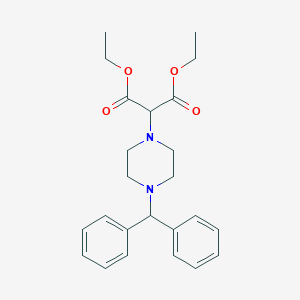

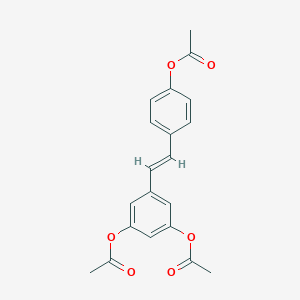

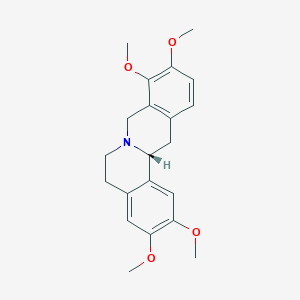

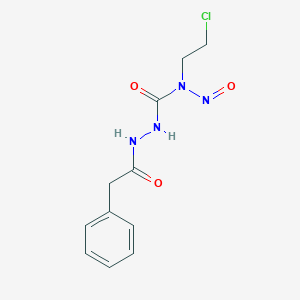

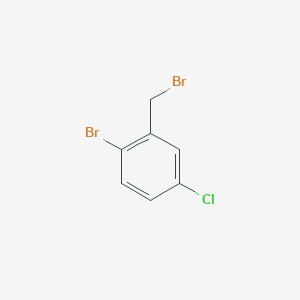

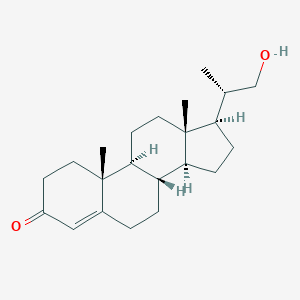

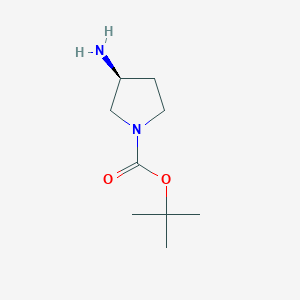

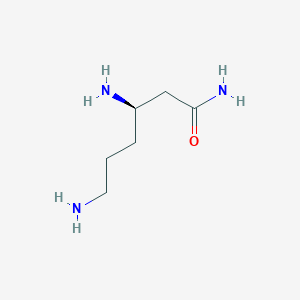

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)

![[6'-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B131896.png)